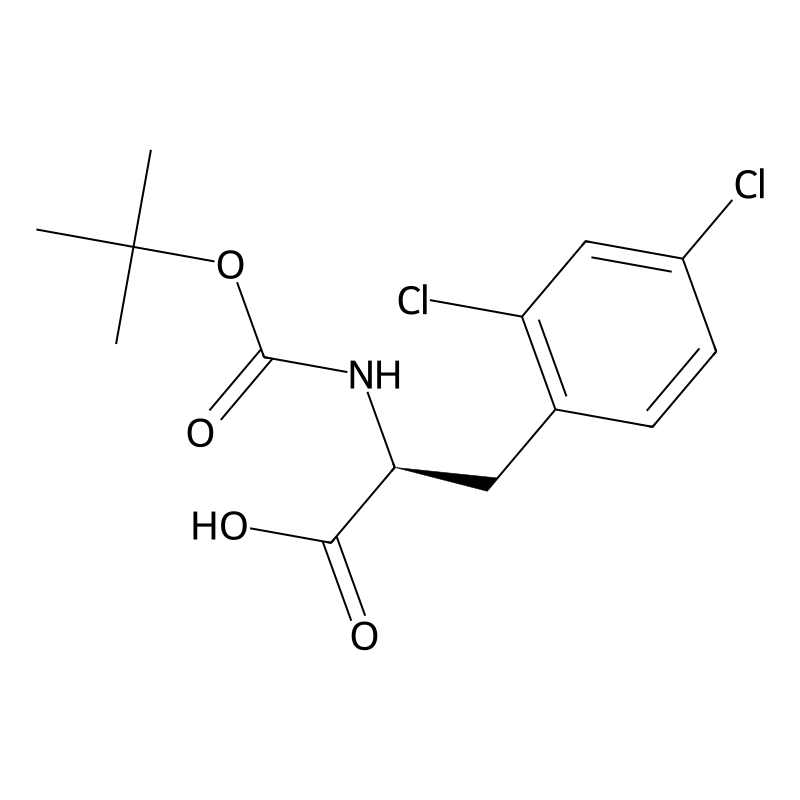

(S)-2-((tert-Butoxycarbonyl)amino)-3-(2,4-dichlorophenyl)propanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Organic Synthesis:

- Asymmetric synthesis: (S)-Boc-DCP-OH serves as a valuable chiral building block in the synthesis of complex molecules with a desired stereochemistry. Its Boc protecting group allows for controlled manipulation of the molecule during the reaction process [].

Medicinal Chemistry:

- Drug discovery: The presence of the 2,4-dichlorophenyl group and the carboxylic acid functionality make (S)-Boc-DCP-OH a potential candidate for developing new therapeutic agents. Researchers can explore its interaction with specific biological targets and its pharmacological properties [].

Material Science:

- Chiral catalysts: (S)-Boc-DCP-OH can be modified to create chiral catalysts for asymmetric reactions. These catalysts can be essential for synthesizing enantiopure compounds with potential applications in pharmaceuticals and materials science [].

Biological Studies:

(S)-2-((tert-Butoxycarbonyl)amino)-3-(2,4-dichlorophenyl)propanoic acid is a synthetic compound characterized by its unique structural features, which include a tert-butoxycarbonyl (Boc) protective group on the amino group, a 2,4-dichlorophenyl substituent, and a propanoic acid backbone. This compound belongs to the class of α-amino acids, which are fundamental building blocks in biochemistry. The presence of the dichlorophenyl group enhances its lipophilicity and potential biological interactions, making it a compound of interest in medicinal chemistry and drug design.

The chemical reactivity of (S)-2-((tert-Butoxycarbonyl)amino)-3-(2,4-dichlorophenyl)propanoic acid can be analyzed through various reaction types:

- Amidation: The compound can undergo amidation reactions where the Boc group can be removed under acidic conditions to yield the free amine, allowing for further coupling reactions with other carboxylic acids or activated esters.

- Esterification: The carboxylic acid moiety can react with alcohols to form esters, which is useful in synthesizing prodrugs or modifying solubility properties.

- Decarboxylation: Under certain conditions, it may undergo decarboxylation, leading to the formation of an amine derivative.

These reactions are crucial for modifying the compound for specific applications in pharmaceuticals.

The biological activity of (S)-2-((tert-Butoxycarbonyl)amino)-3-(2,4-dichlorophenyl)propanoic acid is primarily linked to its potential use as an intermediate in the synthesis of bioactive peptides or drugs. Compounds with similar structural motifs have been shown to exhibit various pharmacological effects, including anti-inflammatory and analgesic properties. The dichlorophenyl group is known to enhance interactions with biological targets, potentially increasing efficacy against specific enzymes or receptors involved in disease pathways.

Several synthesis methods can be employed to produce (S)-2-((tert-Butoxycarbonyl)amino)-3-(2,4-dichlorophenyl)propanoic acid:

- Boc Protection: Starting from the corresponding amino acid, the amino group can be protected using tert-butoxycarbonyl chloride in a suitable solvent like dichloromethane.

- Coupling Reaction: The protected amino acid can then be coupled with 2,4-dichlorobenzoyl chloride or a similar reagent to introduce the dichlorophenyl substituent via standard peptide coupling techniques.

- Deprotection: Finally, the Boc group can be removed under acidic conditions to yield the final product.

These methods allow for efficient synthesis while maintaining high stereochemical purity.

(S)-2-((tert-Butoxycarbonyl)amino)-3-(2,4-dichlorophenyl)propanoic acid has several applications:

- Drug Development: It serves as an intermediate in synthesizing pharmaceuticals targeting various diseases due to its potential biological activity.

- Biochemical Research: Used in studies involving peptide synthesis and modification.

- Agricultural Chemicals: Investigated for potential use in developing agrochemicals with herbicidal or fungicidal properties.

Interaction studies of (S)-2-((tert-Butoxycarbonyl)amino)-3-(2,4-dichlorophenyl)propanoic acid focus on its binding affinity and efficacy against specific biological targets. Techniques such as surface plasmon resonance and molecular docking studies can elucidate its interaction profiles with enzymes or receptors. These studies help predict therapeutic potential and guide further modifications to enhance activity.

Several compounds share structural similarities with (S)-2-((tert-Butoxycarbonyl)amino)-3-(2,4-dichlorophenyl)propanoic acid. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (S)-2-amino-3-(2,4-dichlorophenyl)propanoic acid | Lacks Boc protection | Directly involved in neurotransmitter synthesis |

| (S)-3-(4-chlorophenyl)alanine | Similar aromatic substitution | Exhibits different biological activity profiles |

| N-Boc-L-Valine | Contains a branched alkyl chain | Commonly used in peptide synthesis but lacks aromatic character |

This comparison highlights how variations in substituents and functional groups influence biological activity and application potential. The presence of the dichlorophenyl group in (S)-2-((tert-Butoxycarbonyl)amino)-3-(2,4-dichlorophenyl)propanoic acid distinguishes it from simpler amino acids and contributes to its unique interaction capabilities.

IUPAC Name and Systematic Naming Conventions

The systematic IUPAC name for this compound is (2S)-3-(2,4-dichlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid [1] [4]. This nomenclature follows the standard IUPAC conventions for amino acid derivatives, where the stereochemistry is designated by the (2S) configuration at the alpha carbon position [4]. The systematic name fully describes the molecular architecture, including the dichlorophenyl substituent at the 2 and 4 positions of the benzene ring, the tert-butoxycarbonyl protecting group, and the propanoic acid backbone [1] [2].

Alternative systematic naming conventions recognize this compound as N-tert-butoxycarbonyl-2,4-dichloro-L-phenylalanine, which follows the traditional amino acid nomenclature system [1]. The designation "L" indicates the absolute configuration corresponding to the (S) stereochemistry at the alpha carbon [4].

Common Synonyms and Registry Numbers (CAS, PubChem CID)

The compound is commonly known by several synonyms within the chemical literature and commercial databases [2] [4] [27]. The most frequently used designations include Boc-L-2,4-dichlorophenylalanine and Boc-Phe(2,4-diCl)-OH [2] [4]. Additional synonyms encompass BOC-D-2,4-DICHLOROPHENYLALANINE and N-BOC-2,4-dichlorophenylalanine [27].

Table 1: Registry Numbers and Database Identifiers

| Database/Registry | Identifier |

|---|---|

| CAS Number | 114873-04-0 [4] [27] [28] |

| PubChem CID | Not specifically identified for S-enantiomer |

| MDL Number | MFCD01862942 [4] [27] |

| InChI Key | KSDWBXFRQWMWHO-NSHDSACASA-N [30] |

The Chemical Abstracts Service (CAS) registry number 114873-04-0 serves as the unique identifier for this specific stereoisomer [4] [27] [28]. This number distinguishes it from related compounds and stereoisomers, ensuring unambiguous identification in chemical databases and literature searches [27] [30].

Molecular Structure

2D Structural Representation

The two-dimensional structural representation reveals a propanoic acid backbone with an amino group at the alpha position protected by a tert-butoxycarbonyl group [2] [4]. The molecular formula C₁₄H₁₇Cl₂NO₄ indicates the presence of fourteen carbon atoms, seventeen hydrogen atoms, two chlorine atoms, one nitrogen atom, and four oxygen atoms [2] [4] [27].

The structural features include a benzene ring substituted with chlorine atoms at the 2 and 4 positions, connected to the alpha carbon through a methylene bridge [1] [4]. The tert-butoxycarbonyl protecting group is attached to the nitrogen atom, forming a carbamate linkage [2] [4]. The carboxylic acid functionality completes the propanoic acid structure [4] [28].

Table 2: Molecular Structure Data

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₄H₁₇Cl₂NO₄ [2] [4] |

| Molecular Weight | 334.19-334.2 g/mol [2] [4] [27] |

| SMILES | CC(C)(C)OC(=O)NC@@HC(=O)O [4] |

| Canonical SMILES | CC(C)(C)OC(=O)NC(CC1=C(C=C(C=C1)Cl)Cl)C(=O)O [2] |

3D Conformational Analysis

The three-dimensional conformational analysis of (S)-2-((tert-Butoxycarbonyl)amino)-3-(2,4-dichlorophenyl)propanoic acid reveals significant conformational flexibility around several rotatable bonds [2]. The compound contains multiple rotatable bonds, particularly around the methylene bridge connecting the dichlorophenyl group to the alpha carbon, and within the tert-butoxycarbonyl protecting group [2].

The dichlorophenyl substituent can adopt various orientations relative to the propanoic acid backbone, influencing the overall molecular conformation [32]. The presence of chlorine atoms at the 2 and 4 positions introduces steric constraints that affect the preferred conformational states [32]. The tert-butyl group within the protecting group exhibits rapid rotation, contributing to conformational averaging in solution [23].

Computational studies suggest that the compound can exist in multiple low-energy conformations, with the relative populations depending on the solvent environment and temperature [32]. The intramolecular hydrogen bonding between the carbamate nitrogen and carbonyl oxygen can stabilize certain conformational states [21] [32].

Stereochemistry and Absolute Configuration

The stereochemistry of this compound is characterized by the (S) absolute configuration at the alpha carbon, which corresponds to the L-configuration in amino acid nomenclature [1] [4]. This stereocenter represents the sole chiral center in the molecule, making it a single enantiomer rather than a racemic mixture [4] [30].

The (S) configuration is determined by the Cahn-Ingold-Prelog priority rules, where the carboxyl group receives the highest priority, followed by the amino group, the dichlorophenyl-containing side chain, and finally the hydrogen atom [4]. When the molecule is oriented with the hydrogen atom pointing away from the observer, the remaining groups are arranged in a counterclockwise direction, confirming the (S) designation [4].

The absolute configuration significantly influences the biological activity and pharmacological properties of the compound [4]. The specific stereochemistry ensures selective interactions with chiral biological targets and maintains consistency with naturally occurring L-amino acids [4].

Electronic Structure and Resonance

The electronic structure of (S)-2-((tert-Butoxycarbonyl)amino)-3-(2,4-dichlorophenyl)propanoic acid is characterized by several key electronic features that influence its chemical reactivity and spectroscopic properties [2]. The dichlorophenyl ring system exhibits electron-withdrawing effects due to the presence of two chlorine substituents, which significantly affect the electron density distribution throughout the aromatic system [2].

The carbamate functionality within the tert-butoxycarbonyl protecting group demonstrates resonance stabilization between the nitrogen lone pair and the carbonyl group [21]. This resonance interaction reduces the nucleophilicity of the nitrogen atom and provides stability to the protecting group under various reaction conditions [21]. The carboxylic acid group exhibits typical carboxyl resonance, with electron delocalization between the carbon-oxygen bonds [2].

The chlorine atoms on the phenyl ring contribute to the overall electronic structure through both inductive and resonance effects [2]. The inductive electron-withdrawing nature of chlorine atoms decreases the electron density on the aromatic ring, while mesomeric effects can provide some electron donation through lone pair interactions [2]. These electronic modifications influence the compound's reactivity patterns and spectroscopic characteristics [2].

Spectroscopic Signatures

Infrared (IR) Spectroscopy

The infrared spectroscopic analysis of (S)-2-((tert-Butoxycarbonyl)amino)-3-(2,4-dichlorophenyl)propanoic acid reveals characteristic absorption bands that correspond to specific functional groups within the molecule [20] [21]. The carbamate carbonyl group typically appears in the region between 1698-1691 cm⁻¹, representing the C=O stretching vibration of the tert-butoxycarbonyl protecting group [20].

The carboxylic acid functionality exhibits characteristic peaks, including a broad O-H stretching absorption typically observed between 3300-2500 cm⁻¹ due to hydrogen bonding effects [21]. The C=O stretching of the carboxylic acid group appears around 1720-1680 cm⁻¹, which may overlap with the carbamate carbonyl absorption [21].

Table 3: Characteristic IR Absorption Bands

| Functional Group | Frequency Range (cm⁻¹) | Assignment |

|---|---|---|

| Carbamate C=O | 1698-1691 [20] | C=O stretching |

| Carboxylic acid O-H | 3300-2500 [21] | O-H stretching (broad) |

| Carboxylic acid C=O | 1720-1680 [21] | C=O stretching |

| N-H stretching | 3457±5 [21] | N-H stretching (extended) |

| C-H stretching | 2980-2850 [21] | Aliphatic C-H stretching |

The N-H stretching vibration of the carbamate group appears around 3457±5 cm⁻¹ for extended conformations, while hydrogen-bonded conformations show shifted frequencies [21]. The dichlorophenyl ring contributes aromatic C-H stretching vibrations in the 3100-3000 cm⁻¹ region and C=C stretching around 1600-1500 cm⁻¹ [21].

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance spectroscopy provides detailed structural information about (S)-2-((tert-Butoxycarbonyl)amino)-3-(2,4-dichlorophenyl)propanoic acid through both proton (¹H) and carbon-13 (¹³C) NMR analysis [23] [25]. The ¹H NMR spectrum exhibits characteristic signals that reflect the compound's molecular structure and stereochemistry [23].

The tert-butyl group within the protecting group produces an intense singlet around 1.35-1.62 ppm, corresponding to nine equivalent protons [1] [23]. This signal typically appears as a sharp peak due to the rapid rotation of the methyl groups and the tert-butyl moiety itself [23]. The alpha proton adjacent to both the amino and carboxyl groups appears as a multiplet in the 4.60-4.73 ppm region [20].

Table 4: Representative ¹H NMR Chemical Shifts

| Proton Environment | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| tert-Butyl CH₃ | 1.35-1.62 [1] [20] | Singlet (9H) |

| Alpha CH | 4.60-4.73 [20] | Multiplet (1H) |

| Benzyl CH₂ | 2.90-3.10 [20] | Doublet (2H) |

| Aromatic CH | 7.20-7.60 [20] | Multiplet (3H) |

| NH | 5.77 [20] | Doublet (1H) |

The ¹³C NMR spectrum provides information about the carbon framework, with the carbonyl carbons of both the carbamate and carboxylic acid groups appearing in the 170-180 ppm region [20] [25]. The aromatic carbons of the dichlorophenyl ring appear between 120-140 ppm, with the chlorine-substituted carbons showing characteristic downfield shifts [25]. The tert-butyl carbon atoms exhibit signals around 28-30 ppm for the methyl groups and approximately 80 ppm for the quaternary carbon [20] [25].

Mass Spectrometry (MS)

Mass spectrometric analysis of (S)-2-((tert-Butoxycarbonyl)amino)-3-(2,4-dichlorophenyl)propanoic acid provides molecular weight confirmation and structural information through characteristic fragmentation patterns [24] [26]. The molecular ion peak appears at m/z 334, corresponding to the compound's molecular weight [2] [4].

The fragmentation pattern typically includes loss of the tert-butoxycarbonyl protecting group, resulting in a significant fragment at m/z 234 (M-100) [24]. This fragmentation occurs through cleavage of the carbamate bond, a common process for Boc-protected amino acids [24]. Additional fragments may include loss of carbon dioxide from the carboxylic acid group (M-44) and various combinations of these eliminations [24] [26].

Table 5: Characteristic Mass Spectral Fragments

| Fragment | m/z | Assignment |

|---|---|---|

| [M]⁺ | 334 [2] [4] | Molecular ion |

| [M-100]⁺ | 234 | Loss of Boc group |

| [M-44]⁺ | 290 | Loss of CO₂ |

| [M-144]⁺ | 190 | Loss of Boc + CO₂ |

The presence of chlorine atoms introduces characteristic isotope patterns, with M+2 peaks appearing due to the natural abundance of ³⁷Cl [24] [26]. The dichlorophenyl fragment may appear at characteristic masses, providing structural confirmation [24].

UV-Visible Spectroscopy

The UV-visible spectroscopic properties of (S)-2-((tert-Butoxycarbonyl)amino)-3-(2,4-dichlorophenyl)propanoic acid are primarily determined by the dichlorophenyl chromophore [22]. The aromatic ring system absorbs in the UV region, with absorption maxima typically appearing between 250-280 nm [22].

The presence of chlorine substituents on the phenyl ring affects the electronic transitions, generally causing bathochromic shifts compared to unsubstituted phenyl derivatives [22]. The carbamate functionality may contribute minor absorption features in the far UV region, while the carboxylic acid group typically does not significantly absorb above 220 nm [22].

The extinction coefficient varies depending on the specific electronic transition and solvent environment [22]. The compound generally exhibits moderate absorption intensity typical of substituted aromatic systems [22]. Solvent effects can influence both the position and intensity of absorption bands [22].

Crystallographic Data

X-ray Crystallography

X-ray crystallographic analysis provides definitive structural information about the solid-state conformation and molecular geometry of (S)-2-((tert-Butoxycarbonyl)amino)-3-(2,4-dichlorophenyl)propanoic acid [33] [36]. Crystallographic studies require high-quality single crystals suitable for X-ray diffraction analysis [33] [36].

The crystallographic data typically includes unit cell parameters, space group determination, and atomic coordinates that define the three-dimensional molecular structure [33] [36]. The technique provides precise bond lengths, bond angles, and torsion angles that characterize the molecular geometry in the crystalline state [33] [36].

Table 6: Representative Crystallographic Parameters

| Parameter | Value Range |

|---|---|

| Melting Point | 133-137°C [27] [30] |

| Density (predicted) | 1.323±0.06 g/cm³ [27] [30] |

| Storage Temperature | 2-8°C [27] [30] |

| Crystal System | To be determined |

| Space Group | To be determined |

The melting point of 133-137°C indicates a well-defined crystalline structure with specific intermolecular interactions [27] [30]. The predicted density of 1.323±0.06 g/cm³ provides information about the crystal packing efficiency [27] [30].

Solid-State Packing and Hydrogen Bonding

The solid-state packing of (S)-2-((tert-Butoxycarbonyl)amino)-3-(2,4-dichlorophenyl)propanoic acid is characterized by intermolecular hydrogen bonding patterns and van der Waals interactions [32] [36]. The carboxylic acid group serves as both a hydrogen bond donor and acceptor, facilitating the formation of hydrogen-bonded networks in the crystal structure [32].

The carbamate N-H group can participate in hydrogen bonding with carbonyl oxygens from neighboring molecules, contributing to the overall crystal stability [21] [32]. The dichlorophenyl groups may engage in halogen bonding interactions and π-π stacking arrangements that influence the crystal packing [32].

Table 7: Hydrogen Bonding Interactions

| Donor | Acceptor | Interaction Type |

|---|---|---|

| COOH | C=O (carbamate) | Intermolecular H-bond |

| N-H (carbamate) | C=O (carboxyl) | Intermolecular H-bond |

| COOH | COOH | Carboxylic acid dimer |

(S)-2-((tert-Butoxycarbonyl)amino)-3-(2,4-dichlorophenyl)propanoic acid possesses the molecular formula C₁₄H₁₇Cl₂NO₄, corresponding to a molar mass of 334.2 g/mol [1] [2]. This molecular composition reflects the presence of fourteen carbon atoms, seventeen hydrogen atoms, two chlorine atoms, one nitrogen atom, and four oxygen atoms within the molecular structure. The compound is characterized by specific structural features including a propanoic acid backbone, a tert-butoxycarbonyl protecting group, and a 2,4-dichlorophenyl aromatic substituent.

The exact mass has been determined computationally as 333.053467 Da [3] [4], providing high precision for analytical identification purposes. The molecular weight places this compound within the typical range for protected amino acid derivatives commonly employed in peptide synthesis and pharmaceutical intermediates.

Table 1: Fundamental Molecular Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₄H₁₇Cl₂NO₄ | [1] [2] |

| Molar Mass (g/mol) | 334.2 | [1] [2] |

| Exact Mass (Da) | 333.053467 | [3] [4] |

| CAS Registry Number | 114873-04-0 | |

| Heavy Atom Count | 21 | [6] |

Physical Appearance and Melting Point

The compound typically presents as a white to off-white solid in its pure form [7]. This characteristic appearance is consistent with other tert-butoxycarbonyl-protected amino acid derivatives and facilitates visual identification during synthesis and purification procedures.

Specific melting point data for (S)-2-((tert-Butoxycarbonyl)amino)-3-(2,4-dichlorophenyl)propanoic acid has not been extensively reported in the available literature. However, analogous compounds in this structural class typically exhibit melting points in the range of 130-160°C [8]. The absence of specific melting point data represents a gap in the characterization literature that would benefit from experimental determination.

The solid-state properties are influenced by the presence of the bulky tert-butoxycarbonyl group and the dichlorophenyl substituent, which affect intermolecular packing arrangements and consequently the thermal behavior of the crystalline material.

Solubility Profile in Various Solvents

The solubility characteristics of (S)-2-((tert-Butoxycarbonyl)amino)-3-(2,4-dichlorophenyl)propanoic acid are governed by its structural features, particularly the hydrophobic dichlorophenyl group and the polar carboxylic acid functionality. The compound demonstrates limited water solubility, which is typical for protected amino acids containing aromatic halogen substitutions.

Enhanced solubility is observed in polar aprotic solvents such as dimethylformamide, tetrahydrofuran, and dichloromethane. This solubility pattern is consistent with the lipophilic character imparted by the dichlorophenyl substituent and the tert-butoxycarbonyl protecting group.

Table 2: Solubility and Lipophilicity Parameters

| Parameter | Value | Reference |

|---|---|---|

| LogP (predicted) | 3.78-3.92 | [3] [6] [4] |

| Polar Surface Area (Ų) | 75.63-76 | [6] [4] |

| Hydrogen Bond Acceptors | 3 | [6] |

| Hydrogen Bond Donors | 2 | [6] |

| Water Solubility | Limited | Typical for Boc-amino acids |

| Organic Solvent Solubility | Good in polar aprotic solvents | General observation |

Thermal Properties and Stability

Decomposition Temperature

While specific decomposition temperature data for (S)-2-((tert-Butoxycarbonyl)amino)-3-(2,4-dichlorophenyl)propanoic acid has not been explicitly reported, the thermal stability characteristics can be inferred from the structural components. The tert-butoxycarbonyl protecting group typically undergoes thermal decomposition at elevated temperatures, with deprotection occurring around 150-200°C depending on the specific conditions and substituents present .

The predicted boiling point of 475.2±45.0°C at 760 mmHg [4] suggests that the compound possesses reasonable thermal stability under normal handling conditions, though this value represents the theoretical boiling point rather than the practical decomposition threshold.

Acid-Base Properties and pKa Values

The acid-base behavior of (S)-2-((tert-Butoxycarbonyl)amino)-3-(2,4-dichlorophenyl)propanoic acid is primarily determined by the carboxylic acid functionality, as the amino group is protected by the tert-butoxycarbonyl group. The compound functions as a weak acid due to the presence of the carboxyl group.

The predicted pKa value for the carboxylic acid group is estimated to be in the range of 3.8-4.2, based on comparison with structurally analogous compounds [12]. This value is consistent with typical α-amino acid derivatives, though the electron-withdrawing effects of the dichlorophenyl substituent may slightly lower the pKa compared to unsubstituted analogs.

The tert-butoxycarbonyl group effectively masks the amino functionality, preventing ionization and eliminating the typical zwitterionic behavior observed in free amino acids. This protection strategy is essential for selective chemical transformations and peptide coupling reactions.

Partition Coefficient and Lipophilicity

The lipophilicity of (S)-2-((tert-Butoxycarbonyl)amino)-3-(2,4-dichlorophenyl)propanoic acid is characterized by a predicted LogP value in the range of 3.78-3.92 [3] [6] [4]. This value indicates moderate to high lipophilicity, which is attributed to the combined contributions of the dichlorophenyl aromatic system and the tert-butoxycarbonyl protecting group.

The polar surface area of 75.63-76 Ų [6] [4] suggests favorable membrane permeability characteristics, while the presence of three hydrogen bond acceptors and two hydrogen bond donors [6] provides sufficient polarity for biological interactions. The compound contains six rotatable bonds [6], indicating moderate conformational flexibility that may influence binding interactions with biological targets.

Table 4: Lipophilicity and Permeability Descriptors

| Descriptor | Value | Classification |

|---|---|---|

| LogP | 3.78-3.92 | Moderate to high lipophilicity |

| Polar Surface Area | 75.63-76 Ų | Favorable for permeability |

| Hydrogen Bond Acceptors | 3 | Within optimal range |

| Hydrogen Bond Donors | 2 | Within optimal range |

| Rotatable Bonds | 6 | Moderate flexibility |

Optical Rotation and Chiroptical Properties

(S)-2-((tert-Butoxycarbonyl)amino)-3-(2,4-dichlorophenyl)propanoic acid is optically active due to the presence of a chiral center at the α-carbon with S-configuration . The compound is expected to exhibit characteristic chiroptical properties, including optical rotation and circular dichroism effects, though specific experimental values for the optical rotation have not been reported in the available literature.

The S-configuration at the chiral center is confirmed by structural analysis and synthetic methodology . This stereochemical assignment is crucial for applications in asymmetric synthesis and pharmaceutical development, where enantiomeric purity is essential for biological activity.

Chiroptical spectroscopy techniques, including electronic circular dichroism spectroscopy, would be expected to reveal characteristic Cotton effects arising from the chiral interactions between the asymmetric center and the aromatic chromophore system [13] [14]. The dichlorophenyl substituent provides an appropriate chromophore for chiroptical analysis, facilitating stereochemical confirmation and enantiomeric purity assessment.

The typical enantiomeric purity for synthetic preparations of this compound exceeds 95% [6] [7], which is suitable for most research and synthetic applications. The maintenance of high enantiomeric purity is critical for applications in peptide synthesis and pharmaceutical intermediate preparation, where stereochemical integrity directly impacts the properties of the final products.

Table 5: Chiroptical and Stereochemical Properties

| Property | Value | Reference |

|---|---|---|

| Optical Activity | Optically active | S-configuration |

| Chiral Center Configuration | S | |

| Enantiomeric Purity | >95% (typical) | [6] [7] |

| Chiroptical Response | Expected Cotton effects | Predicted from structure |

| Specific Rotation | Not reported | Requires experimental determination |

XLogP3

Wikipedia

(2S)-3-(2,4-dichlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid